Irak4-IN-20

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

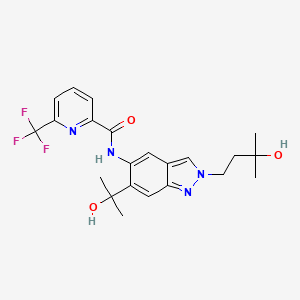

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-(3-hydroxy-3-methylbutyl)-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F3N4O3/c1-20(2,31)8-9-29-12-13-10-17(14(21(3,4)32)11-16(13)28-29)27-19(30)15-6-5-7-18(26-15)22(23,24)25/h5-7,10-12,31-32H,8-9H2,1-4H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFPCWIBSBZRGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN1C=C2C=C(C(=CC2=N1)C(C)(C)O)NC(=O)C3=NC(=CC=C3)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of IRAK4-IN-20 in TLR Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immune signaling pathways. It plays a pivotal role in the signal transduction cascade initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon activation, these receptors recruit adaptor proteins like MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 initiates a phosphorylation cascade, leading to the activation of downstream transcription factors such as NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines and chemokines.[1][2] Given its central role in inflammatory responses, IRAK4 has emerged as a key therapeutic target for a range of autoimmune and inflammatory diseases.

IRAK4-IN-20, also known as BAY-1834845, is a potent and orally active inhibitor of IRAK4.[3][4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound in TLR signaling, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of IRAK4. By binding to the ATP-binding pocket of IRAK4, it prevents the autophosphorylation of the kinase and the subsequent phosphorylation of its downstream substrates, such as IRAK1.[6] This blockade of the IRAK4-mediated signaling cascade effectively abrogates the activation of downstream pathways, leading to a significant reduction in the production of inflammatory mediators.

The inhibition of IRAK4 by this compound disrupts the formation of the Myddosome complex, a critical signaling platform composed of MyD88, IRAK4, and IRAK1/2, which is essential for the propagation of the TLR/IL-1R signal.[1][7] This disruption ultimately leads to the suppression of the innate immune response.

Quantitative Data

The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this inhibitor.

| Parameter | Value | Assay | Reference |

| IC50 | 3.55 nM | Mobility Shift Assay | [3][4][5] |

| Cellular Activity | Effective at 500 nM | Inhibition of inflammatory cytokine secretion in LPS-stimulated human PBMCs | [5] |

Table 1: In Vitro Activity of this compound

| Animal Model | Dosage | Effect | Reference |

| LPS-induced Acute Respiratory Distress Syndrome (ARDS) in mice | 150 mg/kg (oral) | Significantly prevented lung injury, reduced inflammatory cell infiltration, and decreased neutrophil count in bronchoalveolar lavage fluid (BALF). | [3] |

Table 2: In Vivo Efficacy of this compound

Signaling Pathways

The following diagrams illustrate the Toll-like receptor signaling pathway and the mechanism of action of this compound.

Caption: Toll-like Receptor (TLR) Signaling Pathway.

Caption: Mechanism of Action of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

IRAK4 Kinase Assay (Mobility Shift Assay)

A mobility shift assay is a common method to determine the IC50 value of a kinase inhibitor.

Principle: This assay measures the change in the electrophoretic mobility of a substrate peptide upon phosphorylation by the kinase. The inhibitor's potency is determined by its ability to prevent this phosphorylation in a dose-dependent manner.

General Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant human IRAK4 enzyme, a fluorescently labeled peptide substrate, and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubation: Incubate the reaction mixture at room temperature to allow the kinase reaction to proceed.

-

Separation: Separate the phosphorylated and non-phosphorylated substrate peptides using capillary electrophoresis.

-

Detection: Detect the fluorescent signals of the separated peptides.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.[3]

LPS-Stimulated Human Peripheral Blood Mononuclear Cell (PBMC) Cytokine Secretion Assay

This cell-based assay evaluates the effect of the inhibitor on inflammatory cytokine production in a more physiologically relevant setting.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of TLR4 signaling in immune cells like monocytes within the PBMC population. This assay measures the ability of this compound to suppress the production and secretion of pro-inflammatory cytokines upon LPS stimulation.

General Protocol:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture: Culture the isolated PBMCs in a suitable medium.

-

Inhibitor Treatment: Pre-incubate the PBMCs with various concentrations of this compound for a defined period (e.g., 1 hour).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production.

-

Incubation: Incubate the cells for a specified duration (e.g., 24 hours) to allow for cytokine secretion into the culture supernatant.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using a suitable method such as ELISA or a multiplex bead-based immunoassay.[5][8][9][10]

In Vivo Mouse Model of Acute Respiratory Distress Syndrome (ARDS)

This animal model is used to assess the in vivo efficacy of this compound in a disease context characterized by excessive inflammation.

Principle: Intranasal or intratracheal administration of LPS in mice induces an acute inflammatory response in the lungs, mimicking the pathophysiology of ARDS. The therapeutic effect of this compound is evaluated by its ability to mitigate the inflammatory damage.

General Protocol:

-

Animal Acclimatization: Acclimate the mice to the laboratory conditions for a week prior to the experiment.

-

Inhibitor Administration: Administer this compound orally at a specified dose (e.g., 150 mg/kg) at a set time before or after LPS challenge.

-

LPS Challenge: Induce ARDS by administering LPS intranasally or intratracheally.

-

Monitoring: Monitor the animals for clinical signs of distress.

-

Sample Collection: At a predetermined time point after the LPS challenge, euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

-

Analysis:

-

BALF Analysis: Perform cell counts (total and differential) in the BALF to assess inflammatory cell infiltration. Measure protein concentration as an indicator of vascular leakage.

-

Histopathology: Process the lung tissue for histological examination to assess the degree of lung injury, including edema, inflammation, and alveolar damage.

-

Cytokine Analysis: Measure the levels of inflammatory cytokines in the BALF or lung homogenates.[3][11][12]

-

Caption: Experimental Workflow for this compound Characterization.

Conclusion

This compound is a potent and selective inhibitor of IRAK4 kinase activity, demonstrating significant anti-inflammatory effects both in vitro and in vivo. Its mechanism of action, centered on the disruption of the TLR signaling cascade, makes it a promising therapeutic candidate for the treatment of a variety of inflammatory and autoimmune disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on IRAK4-targeted therapies. Further investigation into the selectivity profile and long-term efficacy of this compound will be crucial for its clinical development.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Dynamics of cytokine production in human peripheral blood mononuclear cells stimulated by LPS or infected by Borrelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]

The Role of Irak4-IN-20 in the Myddosome Complex: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of IRAK4 in the Myddosome complex and the specific impact of the selective inhibitor, Irak4-IN-20. This document details the molecular interactions, signaling pathways, and the modulatory effects of inhibiting IRAK4's kinase activity. Quantitative data from relevant studies are presented in structured tables, and detailed experimental protocols for key assays are provided.

Introduction to the Myddosome and the Central Role of IRAK4

The Myddosome is a critical supramolecular organizing center (SMOC) in the innate immune system. It assembles downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs) and is essential for propagating inflammatory signals. The formation of this complex is a hierarchical process initiated by the recruitment of the adaptor protein MyD88 to the activated receptor. MyD88 then recruits Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), forming the core of the Myddosome.[1][2] This MyD88-IRAK4 complex then serves as a scaffold to recruit other members of the IRAK family, such as IRAK1 and IRAK2, leading to the activation of downstream signaling pathways, including NF-κB and MAPK, which drive the expression of pro-inflammatory cytokines.[1][2][3]

IRAK4 possesses a dual function within the Myddosome. It has an essential scaffolding role, which is independent of its kinase activity, and is necessary for the assembly of the complex.[2][4] Additionally, its kinase activity is crucial for the phosphorylation and activation of downstream IRAK family members, which is a prerequisite for subsequent signaling events leading to cytokine production.[3][4]

This compound: A Potent and Selective IRAK4 Inhibitor

This compound, also known as BAY-1834845 and Zabedosertib, is a potent and selective, orally active inhibitor of IRAK4.[1][5][6] Its high affinity and selectivity make it a valuable tool for dissecting the specific roles of IRAK4's kinase activity in cellular processes and a potential therapeutic agent for inflammatory diseases.

Table 1: In Vitro Potency of Selected IRAK4 Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| This compound (BAY-1834845) | IRAK4 | 3.55 | [1][6] |

| PF-06650833 (Zimlovisertib) | IRAK4 | 0.2 | |

| HS-243 | IRAK4 | 20 | [7] |

| HS-243 | IRAK1 | 24 | [7] |

The Dual Role of IRAK4 Kinase Activity in Myddosome Function

While the scaffolding function of IRAK4 is indispensable for the initial formation of the Myddosome, its kinase activity plays a more nuanced role in the subsequent steps of signal transduction. Studies utilizing selective IRAK4 kinase inhibitors have revealed that the inhibition of this enzymatic function does not disrupt the assembly of the Myddosome. In fact, it can lead to a more stable complex.[8][9]

The kinase activity of IRAK4 is, however, critical for the recruitment and stable incorporation of downstream effector kinases, IRAK1 and IRAK2, into the Myddosome.[10] Inhibition of IRAK4's kinase function leads to a reduction in the association of IRAK1 with the Myddosome complex.[10] This, in turn, abrogates the downstream signaling cascade that leads to the production of inflammatory cytokines, while having a minimal effect on the activation of NF-κB and MAPK pathways.[4][8]

Table 2: Effects of IRAK4 Kinase Inhibition on Myddosome-Related Events

| Parameter | Effect of IRAK4 Kinase Inhibition | Reference |

| Myddosome Assembly | Not inhibited; complex may be stabilized | [8][9] |

| IRAK1 Recruitment | Reduced stable incorporation | [10] |

| IRAK2/3 Recruitment | Decreased percentage of MyD88 puncta recruiting IRAK2/3 | [10] |

| Downstream Cytokine Production | Ablated | [4][8] |

| NF-κB Activation | Minimally affected | [4][8] |

| MAPK Activation | Minimally affected | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the Myddosome complex.

Caption: Myddosome signaling pathway and the point of action for this compound.

Caption: General experimental workflow for studying the Myddosome complex.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for Myddosome Interaction Analysis

This protocol is designed to isolate the Myddosome complex to study the protein-protein interactions within it.

Materials:

-

Cells of interest (e.g., macrophages, HEK293T cells expressing TLRs)

-

This compound (or vehicle control, e.g., DMSO)

-

Pre-chilled PBS

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

-

Primary antibody for immunoprecipitation (e.g., anti-MyD88)

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

-

Antibodies for Western blotting (e.g., anti-IRAK4, anti-IRAK1, anti-MyD88)

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to the desired confluency.

-

Treat cells with this compound or vehicle control for the desired time and concentration.

-

Stimulate cells with a TLR or IL-1R ligand (e.g., LPS, IL-1β) for the appropriate duration.

-

Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.

-

Pellet the beads and transfer the pre-cleared lysate to a new tube.

-

Add the primary antibody (e.g., anti-MyD88) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Wash Buffer.

-

After the final wash, remove all residual buffer.

-

Elute the protein complexes by resuspending the beads in Elution Buffer and boiling for 5-10 minutes.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against the proteins of interest (e.g., IRAK4, IRAK1) to detect their presence in the immunoprecipitated complex.

-

Total Internal Reflection Fluorescence (TIRF) Microscopy for Myddosome Visualization

This protocol allows for the visualization of Myddosome assembly and dynamics at the plasma membrane in live cells.

Materials:

-

Cells expressing fluorescently-tagged Myddosome components (e.g., MyD88-GFP, IRAK4-mCherry)

-

Glass-bottom dishes or coverslips

-

Extracellular matrix protein for coating (e.g., fibronectin, Matrigel)

-

Live-cell imaging medium

-

This compound (or vehicle control)

-

TIRF microscope equipped with appropriate lasers and an environmental chamber

Procedure:

-

Cell Preparation:

-

Coat glass-bottom dishes with the appropriate extracellular matrix protein.

-

Seed cells expressing the fluorescently-tagged proteins onto the coated dishes and allow them to adhere.

-

Replace the culture medium with live-cell imaging medium.

-

-

Microscopy Setup:

-

Place the dish on the stage of the TIRF microscope within the environmental chamber (37°C, 5% CO2).

-

Identify cells suitable for imaging.

-

Set the TIRF angle to achieve an appropriate evanescent field for exciting fluorophores at the cell-coverslip interface.

-

-

Imaging and Treatment:

-

Acquire baseline images before treatment.

-

Carefully add this compound or vehicle control to the imaging medium.

-

Initiate time-lapse imaging to capture the dynamics of Myddosome formation upon stimulation with a TLR or IL-1R ligand.

-

Acquire images at appropriate intervals over the desired time course.

-

-

Image Analysis:

-

Use image analysis software (e.g., ImageJ/Fiji) to quantify the formation of fluorescent puncta (representing Myddosomes).

-

Analyze the colocalization of different Myddosome components.

-

Track the movement and measure the fluorescence intensity of puncta over time to assess complex assembly and stability.

-

Conclusion

This compound is a powerful and selective chemical probe for investigating the kinase-dependent functions of IRAK4 within the Myddosome complex. While the scaffolding role of IRAK4 is crucial for the initial assembly of the Myddosome, the kinase activity, which is specifically targeted by this compound, is essential for the subsequent recruitment and activation of downstream IRAK family members and the ultimate production of inflammatory cytokines. The methodologies and data presented in this guide provide a framework for researchers to further explore the intricate role of IRAK4 in innate immunity and to evaluate the therapeutic potential of its inhibition.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemical Isolation of the Myddosome from Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Irak4-IN-20 and its Effect on NF-κB Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Irak4-IN-20, also known as Zabedosertib (BAY 1834845), is a potent and orally active inhibitor of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, IRAK4 is a key mediator of the innate immune response. Its activation leads to the downstream signaling cascade that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its specific effects on the NF-κB signaling pathway. It is intended to serve as a resource for researchers and professionals involved in the study of inflammatory diseases and the development of novel therapeutics.

Introduction to IRAK4 and the NF-κB Signaling Pathway

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system. It functions as a central signaling molecule downstream of Toll-like receptors (TLRs) and the IL-1 receptor family, which are responsible for recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 to form a signaling complex known as the Myddosome. Within this complex, IRAK4 becomes activated through autophosphorylation and then phosphorylates other downstream substrates, including IRAK1.

This initiation of the signaling cascade ultimately leads to the activation of the NF-κB family of transcription factors. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of NF-κB (IκB) proteins. The IRAK4-mediated signaling pathway leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. The degradation of IκB unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Given its central role in initiating this inflammatory cascade, IRAK4 has emerged as a promising therapeutic target for a variety of inflammatory and autoimmune diseases.

This compound (Zabedosertib): A Potent IRAK4 Inhibitor

This compound, also known as Zabedosertib or BAY 1834845, is a selective and orally bioavailable small molecule inhibitor of IRAK4. It has demonstrated potent inhibition of IRAK4 kinase activity, thereby blocking the downstream signaling events that lead to inflammatory responses.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (IRAK4 kinase activity) | 3.55 nM | Biochemical Assay | |

| IC₅₀ (TNF-α release) | 2.3 µM | LPS-stimulated THP-1 cells | |

| IC₅₀ (TNF-α secretion) | 385 nM | LPS-stimulated murine splenic cells | |

| IC₅₀ (TNF-α secretion) | 1270 nM | LPS-stimulated rat splenic cells |

Table 1: In Vitro Potency of this compound

| Study Type | Model | Dosing | Key Findings | Reference |

| In Vivo Inflammation | LPS-induced inflammation in mice | 10 and 40 mg/kg (oral) | Significant reduction in plasma TNF-α and IL-6 levels. | |

| In Vivo Inflammation | Imiquimod-induced psoriasis-like lesions in mice | Not specified | Significant reduction in erythema, skin thickening, and scaling. | |

| Phase 1 Clinical Trial | Healthy male volunteers | Single doses up to 480 mg, multiple doses up to 200 mg twice daily | Favorable pharmacokinetic and safety profile. Evidence of target engagement through reduced LPS-stimulated TNF-α release in ex vivo whole-blood assay. |

Table 2: In Vivo and Clinical Efficacy of this compound (Zabedosertib)

Effect of this compound on NF-κB Activation: A Nuanced Perspective

While IRAK4 is a critical upstream activator of the canonical NF-κB pathway, studies with potent IRAK4 kinase inhibitors, including compounds with similar mechanisms to this compound, have revealed a more complex regulatory role. Research indicates that the kinase activity of IRAK4 may not be the sole determinant of NF-κB activation.

A key study demonstrated that while a highly potent and selective IRAK4 inhibitor effectively blocked the production of inflammatory cytokines in human monocytes, it did not significantly inhibit the nuclear translocation of the NF-κB p65 subunit or the degradation of its inhibitor, IκBα. This suggests that the scaffolding function of IRAK4, which is independent of its kinase activity, may be sufficient for at least partial activation of the NF-κB pathway. Instead, the study found that IRAK4 kinase activity is crucial for the activation of Interferon Regulatory Factor 5 (IRF5), another key transcription factor involved in inflammatory responses.

Therefore, while this compound potently inhibits the kinase function of IRAK4 and subsequently reduces the production of many NF-κB target genes (e.g., TNF-α, IL-6), its direct impact on the nuclear translocation of NF-κB may be less pronounced than its effect on other downstream signaling branches. This highlights the intricate nature of TLR/IL-1R signaling and the dual roles of IRAK4 as both a kinase and a scaffold protein.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effect on NF-κB activation.

IRAK4 Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of IRAK4.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate peptide (e.g., a peptide containing a phosphorylation site for IRAK4)

-

This compound (in DMSO)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the IRAK4 enzyme and substrate peptide solution in kinase buffer to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Assay for Cytokine Secretion (e.g., TNF-α in THP-1 cells)

Objective: To assess the functional effect of this compound on the production of inflammatory cytokines in a cellular context.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS)

-

This compound (in DMSO)

-

96-well cell culture plates

-

ELISA kit for human TNF-α

Procedure:

-

Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

Remove the PMA-containing medium and replace it with fresh medium.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 4-6 hours).

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.

-

Calculate the percentage of inhibition of TNF-α secretion for each inhibitor concentration relative to the LPS-stimulated vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot for IκBα Degradation

Objective: To qualitatively or semi-quantitatively assess the effect of this compound on the degradation of IκBα, a key step in canonical NF-κB activation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody against IκBα

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Isolate PBMCs from healthy donors or culture the chosen cell line.

-

Pre-treat the cells with this compound or DMSO for 1 hour.

-

Stimulate the cells with a TLR agonist (e.g., LPS or R848) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Lyse the cells with lysis buffer and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against IκBα overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Analyze the band intensities to assess the extent of IκBα degradation at different time points and inhibitor concentrations.

Visualizations of Signaling Pathways and Workflows

TLR4/IRAK4/NF-κB Signaling Pathway

Caption: The canonical TLR4 signaling pathway leading to NF-κB activation.

Mechanism of Action of this compound

Caption: The inhibitory mechanism of this compound on the IRAK4 signaling cascade.

Experimental Workflow for Assessing this compound Efficacy

Investigating the Therapeutic Potential of Zabedosertib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zabedosertib (BAY 1834845) is a potent and selective, orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system.[1][2] By targeting IRAK4, Zabedosertib modulates the production of pro-inflammatory cytokines, positioning it as a promising therapeutic candidate for a range of immune-mediated inflammatory diseases.[3][4] This technical guide provides a comprehensive overview of the current understanding of Zabedosertib, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Introduction

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[5][6] Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4.[6] Activated IRAK4 initiates a downstream signaling cascade involving other IRAK family members and TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and AP-1.[5][6] This results in the transcription and release of various pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and IL-8.[3][7] Dysregulation of this pathway is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases.

Zabedosertib is a novel small molecule designed to selectively inhibit the kinase activity of IRAK4.[1] Its development aims to provide a targeted oral therapy for conditions driven by excessive IRAK4-mediated inflammation.[3][4]

Mechanism of Action

Zabedosertib exerts its therapeutic effect by binding to the ATP-binding pocket of IRAK4, thereby preventing its autophosphorylation and subsequent activation of downstream signaling molecules. This targeted inhibition effectively dampens the inflammatory response mediated by TLRs and IL-1Rs.

Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of intervention for Zabedosertib.

Preclinical and Clinical Data

Preclinical Findings

In preclinical studies, Zabedosertib has demonstrated potent anti-inflammatory properties. In mouse models of imiquimod-induced psoriasis, treatment with Zabedosertib significantly reduced the severity of skin lesions, including erythema, skin thickening, and scaling.[8] It also dose-dependently blocked IL-1β-induced inflammation in mice.[8] Furthermore, Zabedosertib has been shown to prevent lung injury and reduce inflammation in a lipopolysaccharide (LPS)-induced acute respiratory distress syndrome (ARDS) model in mice.[2]

| Preclinical Model | Key Findings | Reference |

| Imiquimod-induced psoriasis (mice) | Significantly reduced severity of psoriasis-like lesions. | [8] |

| IL-1β-induced inflammation (mice) | Dose-dependent blockade of inflammation. | [8] |

| LPS-induced ARDS (mice) | Prevented lung injury and reduced inflammation. | [2] |

Clinical Pharmacokinetics and Safety

Phase 1 studies in healthy male volunteers have shown that Zabedosertib has a favorable pharmacokinetic and safety profile.[3][4] Single oral doses up to 480 mg and multiple oral doses up to 200 mg twice daily for 10 days were well tolerated, with no dose-limiting toxicities or severe infections reported.[3][4] The absolute oral bioavailability was determined to be 74% at a 120 mg dose, and no food effect was observed.[3][4]

| Pharmacokinetic Parameter | Value | Reference |

| Absolute Oral Bioavailability (120 mg) | 74% | [3][4] |

| Terminal Half-life | 19-30 hours | [3][4] |

| Food Effect | None observed | [3][4] |

| Tolerability | Well tolerated up to 480 mg single dose and 200 mg BID for 10 days | [3][4] |

Clinical Efficacy

A Phase 2a, randomized, double-blind, placebo-controlled study (DAMASK) was conducted to evaluate the efficacy and safety of Zabedosertib in adults with moderate-to-severe atopic dermatitis (AD).[9] Patients received 120 mg of Zabedosertib twice daily or a placebo for 12 weeks.[9] The primary efficacy endpoint was a composite measure including a 75% reduction in the Eczema Area and Severity Index (EASI-75).[9]

The study found no significant difference between Zabedosertib and placebo in the primary efficacy endpoint at week 12 (32.3% vs. 37.4%).[9] Similarly, there were no significant differences in other efficacy assessments, including the validated Investigator's Global Assessment for Atopic Dermatitis (vIGA-AD) response and Peak Pruritus numerical rating scale score.[9] Despite the lack of efficacy in this study, Zabedosertib was found to be safe and well-tolerated.[9]

| Efficacy Endpoint (Week 12) | Zabedosertib (120 mg BID) | Placebo | p-value | Reference |

| Primary Composite Endpoint | 32.3% | 37.4% | Not significant | [9] |

| EASI-75 Response | - | - | - | [9] |

| vIGA-AD Response | 15.9% | 28.5% | Not significant | [9] |

| Peak Pruritus Response | 16.4% | 25.0% | Not significant | [9] |

In a study involving healthy male volunteers, Zabedosertib demonstrated pharmacological effectiveness by suppressing systemically and locally induced inflammatory responses.[8] Treatment with Zabedosertib significantly suppressed serum TNF-α and IL-6 responses (≥80% suppression vs. placebo) following an intravenous LPS challenge.[8] It also significantly reduced imiquimod-induced erythema.[8]

| Pharmacodynamic Marker | Effect of Zabedosertib | Reference |

| Serum TNF-α (post-LPS challenge) | ≥80% suppression vs. placebo | [8] |

| Serum IL-6 (post-LPS challenge) | ≥80% suppression vs. placebo | [8] |

| Imiquimod-induced erythema | Significantly reduced vs. placebo | [8] |

Experimental Protocols

Phase 2a Clinical Trial in Atopic Dermatitis (DAMASK Study)

Objective: To evaluate the efficacy and safety of Zabedosertib in adult patients with moderate-to-severe atopic dermatitis.[9]

Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[9]

Participants: Adults aged 18-65 with a diagnosis of moderate-to-severe atopic dermatitis for at least one year who had an inadequate response to topical corticosteroids.[10]

Intervention:

-

Treatment Group: Oral Zabedosertib 120 mg twice daily for 12 weeks.[9]

-

Control Group: Placebo twice daily for 12 weeks.[9]

Primary Endpoint: A composite endpoint at week 12 consisting of:

-

Achievement of EASI-75.[9]

-

No discontinuation of study medication due to lack of efficacy.[9]

-

No use of rescue medication during the 4 weeks prior to Day 84.[9]

-

No initiation of systemic AD treatment.[9]

Secondary Endpoints:

-

Validated Investigator's Global Assessment for Atopic Dermatitis (vIGA-AD) response.[9]

-

Peak Pruritus numerical rating scale score.[9]

-

Affected body surface area (BSA).[9]

Safety Assessments: Monitoring and recording of treatment-emergent adverse events (TEAEs).[9]

Experimental Workflow

Ex Vivo Whole-Blood LPS Stimulation Assay

Objective: To assess the pharmacodynamic effect of Zabedosertib on cytokine production in response to an inflammatory stimulus.

Methodology:

-

Collect whole blood samples from study participants at baseline and various time points after Zabedosertib or placebo administration.

-

Stimulate the whole blood samples ex vivo with lipopolysaccharide (LPS).

-

Incubate the stimulated samples for a specified period.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma using a validated immunoassay (e.g., ELISA).

-

Compare the cytokine levels between the Zabedosertib and placebo groups to determine the extent of inhibition.

Conclusion and Future Directions

Zabedosertib is a selective IRAK4 inhibitor that has demonstrated a favorable safety and pharmacokinetic profile in early clinical development.[3][4] While the Phase 2a study in atopic dermatitis did not meet its primary efficacy endpoints, the compound has shown clear evidence of target engagement and suppression of inflammatory responses in human challenge studies.[8][9]

The discrepancy between the positive pharmacodynamic effects and the lack of clinical efficacy in atopic dermatitis warrants further investigation. Future research could explore:

-

The therapeutic potential of Zabedosertib in other immune-mediated inflammatory diseases where the IRAK4 pathway is a key driver of pathology.

-

The use of different dosing regimens or patient populations that may be more responsive to IRAK4 inhibition.

-

Combination therapies where Zabedosertib could synergize with other anti-inflammatory agents.

References

- 1. Zabedosertib - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]

- 4. Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Zabedosertib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Zabedosertib for Eczema · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

BAY-1834845 as a selective IRAK4 inhibitor

An In-Depth Technical Guide to BAY-1834845 (Zabedosertib): A Selective IRAK4 Inhibitor

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that serves as a critical upstream regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] These pathways are fundamental to the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) to initiate inflammatory responses.[3][4] Dysregulation of IRAK4-mediated signaling is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and atopic dermatitis.[3][5] Consequently, IRAK4 has emerged as a compelling therapeutic target.[1][5]

BAY-1834845, also known as Zabedosertib, is a potent, selective, and orally active small-molecule inhibitor of IRAK4 developed by Bayer.[6][7] It was discovered through high-throughput screening of Bayer's proprietary compound library and subsequent structure-based drug design to optimize potency, selectivity, and pharmacokinetic properties.[3][5] This technical guide provides a comprehensive overview of the mechanism of action, biochemical and cellular profile, in vivo efficacy, and key experimental methodologies related to BAY-1834845.

Mechanism of Action: Inhibition of the IRAK4 Signaling Pathway

IRAK4 is the "master IRAK" as its kinase activity is indispensable for initiating the signaling cascade downstream of TLRs (except TLR3) and IL-1R family members.[2][5] The signaling process begins when a ligand binds to its respective receptor, leading to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[3][5] MyD88 then recruits IRAK4, forming a complex known as the Myddosome.[5][8]

Within the Myddosome, IRAK4 autophosphorylates and then phosphorylates IRAK1 or IRAK2.[3][9] This phosphorylation event activates IRAK1/2, which then interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[3][10] The activation of TRAF6 leads to the subsequent activation of downstream pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades.[3][5] These pathways culminate in the transcription and release of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), IL-6, and IL-1β, driving the inflammatory response.[3][4]

BAY-1834845 is an ATP-competitive inhibitor that targets the kinase domain of IRAK4, effectively blocking its enzymatic activity.[5] By inhibiting the autophosphorylation of IRAK4 and the subsequent phosphorylation of its substrates, BAY-1834845 prevents the activation of the entire downstream signaling cascade, leading to a broad suppression of inflammatory mediator production.[3][6]

Data Presentation

Table 1: Biochemical and Cellular Activity of BAY-1834845 (Zabedosertib)

| Assay Type | Target/Cell Line | Stimulus | Parameter | Value | Reference(s) |

| Biochemical | Recombinant IRAK4 | - | IC₅₀ (1 mM ATP) | 8 nM | [5] |

| Recombinant IRAK4 | - | IC₅₀ | 3.55 nM | [6] | |

| Recombinant FLT3 | - | IC₅₀ (10 µM ATP) | 243 nM | [5] | |

| Recombinant TrkA | - | IC₅₀ (10 µM ATP) | 600 nM | [5] | |

| Cellular | THP-1 cells | LPS | TNF-α release IC₅₀ | 2.3 µM (for precursor compound 5) | [5] |

| Rat Splenic Cells | LPS (1 µg/mL) | TNF-α release IC₅₀ | 385 nM | [11] | |

| Rat Splenic Cells | LPS (0.1 µg/mL) | TNF-α release IC₅₀ | 1270 nM | [11] | |

| Human Whole Blood | LPS | TNF-α Suppression (at 120mg b.i.d.) | ~40% | [11] | |

| Human Whole Blood | LPS | IL-6 Suppression (at 120mg b.i.d.) | ~50% | [11] | |

| Human Whole Blood | R848 (TLR7/8) | TNF-α & IL-6 Suppression | 80-90% | [11] |

Table 2: In Vivo Efficacy of BAY-1834845 (Zabedosertib)

| Model | Species | Administration | Key Endpoint | Result | Reference(s) |

| IL-1β Induced Systemic Inflammation | Mouse | p.o., once | Plasma IL-6 & TNF-α | Dose-dependent reduction | [3][6] |

| LPS-Induced Acute Respiratory Distress Syndrome (ARDS) | Mouse | p.o., 150 mg/kg, twice | Lung Injury & Inflammation | Prevention of injury, reduced inflammation | [6] |

| Imiquimod-Induced Skin Inflammation | Mouse | p.o. | Erythema, Skin Thickening, Scaling | Significant reduction in lesion severity | [11] |

| Systemic LPS Challenge | Healthy Human Volunteers | p.o., 120 mg b.i.d. for 7 days | Serum TNF-α & IL-6 | ≥80% suppression vs. placebo | [11][12] |

| Topical Imiquimod Challenge | Healthy Human Volunteers | p.o., 120 mg b.i.d. for 7 days | Skin Erythema (GMR vs. Placebo) | 0.75 (p < 0.05) | [11][12] |

| Topical Imiquimod Challenge | Healthy Human Volunteers | p.o., 120 mg b.i.d. for 7 days | Skin Perfusion (GMR vs. Placebo) | 0.69 (p < 0.05) | [11][12] |

GMR: Geometric Mean Ratio

Table 3: Preclinical Pharmacokinetic Profile of BAY-1834845 (Zabedosertib) Precursor Compounds

| Compound ID | Species | Oral Bioavailability (F%) | Clearance (CL) | Half-life (t₁/₂) | Reference(s) |

| Compound 33 | Rat | Acceptable | Relatively High | Short | [3][5] |

| BAY1834845 | Rat | Favorable (Implied) | N/A | N/A | [3][5][7] |

| BAY1834845 | Human | High Permeability (BCS Class II) | N/A | N/A | [4][13] |

Note: Specific quantitative PK values for BAY-1834845 in preclinical species are not detailed in the provided references, but the profiles were described as favorable, leading to clinical development.[3][7]

Experimental Protocols

IRAK4 Biochemical Kinase Assay

This protocol describes a representative method for measuring the direct inhibitory activity of BAY-1834845 on recombinant IRAK4 enzyme activity. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

-

Recombinant human IRAK4 enzyme (e.g., from MilliporeSigma or BPS Bioscience).[14][15]

-

ATP (Adenosine triphosphate).

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[16]

-

BAY-1834845 (or test inhibitor) serially diluted in DMSO, then in assay buffer.

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system.[15][16]

-

96-well or 384-well assay plates.

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of BAY-1834845 at a 10x final concentration in assay buffer. The final DMSO concentration should not exceed 1%.[15]

-

Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP (e.g., 1 mM to match physiological conditions or a specific Km value), and the substrate MBP (e.g., 0.1 µg/µL).[3][14]

-

Assay Plate Setup:

-

Add 2.5 µL of the 10x test inhibitor dilutions to the appropriate wells.

-

Add 2.5 µL of assay buffer with DMSO (vehicle control) to "Positive Control" wells.

-

Add 2.5 µL of assay buffer to "Negative Control" (no enzyme) wells.

-

-

Enzyme Addition: Prepare a 2x solution of IRAK4 enzyme in assay buffer. Add 12.5 µL of the substrate master mix to all wells. Initiate the kinase reaction by adding 10 µL of the diluted IRAK4 enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 10 µL of assay buffer to the "Negative Control" wells.

-

Incubation: Incubate the plate at 30°C (or room temperature) for 45-60 minutes.[15][16]

-

ADP Detection (using ADP-Glo™):

-

Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining unconsumed ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by IRAK4 into ATP and generates a luminescent signal via luciferase.

-

Incubate for 30-45 minutes at room temperature, protected from light.[15]

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Analysis: Subtract the background (Negative Control) from all readings. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (Positive Control). Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cellular Cytokine Release Assay (Whole Blood)

This protocol outlines a method to assess the functional activity of BAY-1834845 in a complex biological matrix by measuring the inhibition of TLR-induced cytokine production in human whole blood.

Materials:

-

Freshly drawn human whole blood collected in heparin-containing tubes.

-

TLR Ligands: Lipopolysaccharide (LPS) for TLR4, R848 for TLR7/8 (e.g., from InvivoGen).[17]

-

BAY-1834845 (or test inhibitor) serially diluted in DMSO.

-

RPMI 1640 cell culture medium.

-

96-well cell culture plates.

-

ELISA (Enzyme-Linked Immunosorbent Assay) kits for human TNF-α and IL-6.

Procedure:

-

Compound Pre-incubation:

-

Add 2 µL of serially diluted BAY-1834845 or DMSO (vehicle control) to wells of a 96-well plate.

-

Dilute fresh whole blood 1:5 with RPMI 1640 medium.

-

Add 180 µL of the diluted blood to each well containing the compound.

-

Mix gently and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.

-

-

Cellular Stimulation:

-

Prepare a 10x working solution of the TLR ligand (e.g., LPS at 1 ng/mL final concentration or R848).[11]

-

Add 20 µL of the 10x TLR ligand solution to the appropriate wells. Add 20 µL of medium to unstimulated control wells.

-

-

Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator.[11]

-

Sample Collection:

-

After incubation, centrifuge the plate at 500 x g for 10 minutes.

-

Carefully collect the supernatant (plasma) without disturbing the cell pellet.

-

-

Cytokine Quantification:

-

Measure the concentration of TNF-α and IL-6 in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Subtract the cytokine levels from unstimulated controls.

-

Calculate the percent inhibition of cytokine release for each inhibitor concentration relative to the vehicle-treated, TLR ligand-stimulated control.

-

Determine the IC₅₀ value by fitting the dose-response data to a suitable curve.

-

Clinical Development

BAY-1834845 (Zabedosertib) has progressed into clinical development.[3][5] Phase 1 studies in healthy male volunteers demonstrated that the compound was safe and well-tolerated and showed clear evidence of pharmacological activity, suppressing both local and systemic inflammation induced by topical imiquimod and intravenous LPS, respectively.[11][12] The efficacy observed was comparable to the active control, prednisolone.[11] Based on these promising results, BAY-1834845 is being investigated in Phase 2 clinical trials for the treatment of immune-mediated inflammatory diseases, such as atopic dermatitis.[18]

Conclusion

BAY-1834845 (Zabedosertib) is a highly selective and potent IRAK4 inhibitor that effectively blocks a central node in the innate immune signaling pathway. Through competitive inhibition of the IRAK4 kinase domain, it prevents the activation of NF-κB and MAPK signaling, leading to a broad reduction in the production of key inflammatory mediators.[3][5] It has demonstrated significant anti-inflammatory effects in a range of cellular and in vivo models, including proof-of-mechanism in human subjects.[11][12] With a favorable pharmacological and safety profile, BAY-1834845 represents a promising therapeutic candidate for a variety of inflammatory and autoimmune disorders.[7][13]

References

- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IRAK4 - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sinobiological.com [sinobiological.com]

- 9. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 10. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. promega.com [promega.com]

- 17. Development of a Clinical Assay To Evaluate Toll-Like Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

The Impact of IRAK4 Inhibition on Cytokine Production in Macrophages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). These pathways are fundamental to the innate immune response, and their dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. Macrophages, as key players in the innate immune system, are major producers of pro-inflammatory cytokines upon activation of these pathways. Consequently, IRAK4 has emerged as a high-value therapeutic target for controlling inflammation. This technical guide provides an in-depth analysis of the impact of IRAK4 inhibition on cytokine production in macrophages, with a focus on the pharmacological effects of selective IRAK4 inhibitors. We consolidate quantitative data, present detailed experimental methodologies, and visualize the core signaling pathways to offer a comprehensive resource for researchers in the field.

Introduction: IRAK4 as a Therapeutic Target

The innate immune system relies on pattern recognition receptors, including TLRs, to detect pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon ligand binding, these receptors initiate a signaling cascade that culminates in the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). IRAK4 is the first and most proximal kinase recruited to the MyD88 adaptor protein, forming the "Myddosome" complex.[1] Its kinase activity is considered essential for the phosphorylation and activation of downstream targets, making it a bottleneck for the entire signaling pathway.

Pharmacological inhibition of IRAK4 kinase activity is a promising strategy to dampen excessive inflammatory responses.[2] By targeting this apical kinase, it is possible to modulate the production of a broad spectrum of cytokines involved in disease pathogenesis. This guide will explore the specific effects of IRAK4 inhibition in macrophages, the primary cell type responsible for orchestrating TLR- and IL-1R-mediated inflammation.

The IRAK4 Signaling Pathway in Macrophages

In macrophages, TLR or IL-1R activation triggers the recruitment of MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1.[3] This activated complex serves as a platform for the recruitment of TRAF6, an E3 ubiquitin ligase, leading to the activation of downstream pathways.

Crucially, the IRAK4-dependent signaling cascade bifurcates to activate two key transcription factors:

-

Interferon Regulatory Factor 5 (IRF5): The kinase activity of IRAK4 is essential for the activation of the TAK1-IKKβ axis, which subsequently phosphorylates and activates IRF5.[4] Activated IRF5 translocates to the nucleus and drives the transcription of many pro-inflammatory cytokine genes, including IL6 and TNF.[4][5]

-

Nuclear Factor-kappa B (NF-κB): While IRAK4's scaffold function is essential for the assembly of the Myddosome and subsequent NF-κB activation, its kinase activity appears to have a minimal role in this specific branch, particularly in human cells.[4][6][7] Therefore, selective kinase inhibitors of IRAK4 primarily impact the IRF5 axis, leaving the initial NF-κB activation largely intact. This distinction is critical for understanding the specific anti-inflammatory profile of IRAK4 inhibitors.

Diagram 1: IRAK4 Signaling Pathway in Macrophages

Caption: Inhibition of IRAK4 kinase activity by this compound primarily blocks the IRF5 signaling axis.

Quantitative Impact on Cytokine Production

While specific data for a compound designated "this compound" is not available in the public domain, data from the closely related and potent IRAK4 inhibitor, IRAK4-IN-21 , provides valuable insight into the quantitative effects on cytokine production. It is reasonable to assume that this compound, if part of the same chemical series, would exhibit a similar pharmacological profile.

Studies on various IRAK4 inhibitors consistently demonstrate a significant reduction in the production of key pro-inflammatory cytokines in human macrophages and monocytic cell lines.

Table 1: Inhibitory Activity of IRAK4-IN-21 on Cytokine Production Data is presented for IRAK4-IN-21 as a proxy for this compound.

| Cytokine | Cell Type | Stimulus | IC₅₀ (µM) | Reference |

| IL-23 | Human THP-1 cells | TLR agonist | 0.17 | [8] |

| IL-6 | Human HUVEC cells | TLR agonist | 0.20 | [8] |

| MIP-1β | Human Whole Blood | TLR agonist | 0.47 | [8] |

Table 2: General Efficacy of IRAK4 Kinase Inhibitors on Macrophage Cytokine Production

| Cytokine | Cell Type | Stimulus | Observed Effect | Reference |

| TNF-α | RA Macrophages | TLR7 agonist | 50-80% reduction in transcription | [9] |

| IL-6 | RA Macrophages | TLR7 agonist | 50-80% reduction in transcription | [9] |

| IL-1β | RA Macrophages | TLR7 agonist | 50-80% reduction in transcription | [9] |

| TNF-α, IL-6, IL-1β | Human PBMCs | LPS | Significant decrease in secretion | [6] |

These data highlight that IRAK4 kinase inhibition potently suppresses the transcription and secretion of multiple, clinically relevant pro-inflammatory cytokines in primary human immune cells and cell lines.

Experimental Protocols

The following sections provide detailed methodologies for assessing the impact of IRAK4 inhibitors on macrophage cytokine production.

Differentiation of Human Macrophages from PBMCs

This protocol describes the generation of monocyte-derived macrophages (MDMs) from peripheral blood mononuclear cells (PBMCs).

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood or buffy coats using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

-

Monocyte Adherence: Resuspend PBMCs in Monocyte Attachment Medium (e.g., RPMI 1640 + 10% Fetal Bovine Serum) at a density of 5-10 x 10⁶ cells/mL. Seed the cells into T-75 flasks or multi-well plates and incubate for 1.5-2 hours at 37°C in a 5% CO₂ incubator to allow monocytes to adhere.

-

Removal of Non-adherent Cells: Vigorously wash the plates 3-4 times with warm PBS or culture medium to remove non-adherent lymphocytes.

-

Macrophage Differentiation: Add complete culture medium (e.g., RPMI 1640, 10% FBS, 1% Penicillin-Streptomycin) supplemented with 50-100 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF).

-

Incubation: Culture the cells for 6-7 days at 37°C, 5% CO₂, performing a half-medium change on day 3 or 4, replenishing with fresh M-CSF-containing medium. On day 7, cells will have differentiated into mature, adherent macrophages.

Macrophage Stimulation and Inhibitor Treatment

This protocol details the treatment of differentiated macrophages with an IRAK4 inhibitor followed by TLR stimulation.

-

Inhibitor Pre-treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the inhibitor to desired final concentrations (e.g., a serial dilution from 10 µM down to 1 nM) in the appropriate cell culture medium.

-

Aspirate the old medium from the differentiated macrophages and add the medium containing the IRAK4 inhibitor or a vehicle control (e.g., 0.1% DMSO).

-

Incubate the cells for 1 hour at 37°C, 5% CO₂.

-

Stimulation: Without washing, add the TLR agonist directly to the wells. Common stimuli include:

-

LPS (TLR4 agonist): 100 ng/mL final concentration.

-

R848 (TLR7/8 agonist): 1 µg/mL final concentration.

-

-

Incubation: Incubate the plates for a specified period. For cytokine protein measurement in the supernatant, a 6-24 hour incubation is typical. For mRNA analysis, a shorter 1-4 hour incubation is often used.

-

Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 10 minutes. Carefully collect the supernatant without disturbing the cell monolayer. Store supernatants at -80°C until analysis.

Cytokine Quantification by Sandwich ELISA

This protocol provides a general workflow for measuring cytokine concentrations in collected supernatants.

-

Plate Coating: Coat a 96-well high-binding ELISA plate with a cytokine-specific capture antibody diluted in coating buffer. Incubate overnight at 4°C.

-

Washing & Blocking: Wash the plate 3 times with Wash Buffer (PBS + 0.05% Tween-20). Block the plate with Assay Diluent (e.g., PBS + 10% FBS) for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate 3 times. Add standards (recombinant cytokine in a serial dilution) and experimental supernatants to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate 5 times. Add the biotinylated detection antibody specific for the cytokine of interest. Incubate for 1 hour at room temperature.

-

Enzyme Conjugate: Wash the plate 5 times. Add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 30 minutes at room temperature in the dark.

-

Substrate Addition: Wash the plate 7 times. Add a TMB substrate solution and incubate until a color change is observed (typically 15-20 minutes).

-

Stopping Reaction: Stop the reaction by adding 2N H₂SO₄.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations in the samples by interpolating from the standard curve.

Diagram 2: Experimental Workflow for Inhibitor Testing

Caption: Workflow for assessing IRAK4 inhibitor efficacy on macrophage cytokine production.

Conclusion and Future Directions

The inhibition of IRAK4 kinase activity presents a potent and targeted approach to mitigating the excessive production of pro-inflammatory cytokines by macrophages. The data clearly indicate that IRAK4 inhibitors effectively suppress the production of TNF-α, IL-6, IL-1β, and other key mediators of inflammation. The mechanism primarily involves the blockade of the IRF5 transcription factor pathway, highlighting a nuanced control over the inflammatory response. The detailed protocols provided herein offer a robust framework for the preclinical evaluation of novel IRAK4 inhibitors like this compound. Future research should focus on the long-term effects of IRAK4 inhibition on macrophage polarization and function, as well as the therapeutic potential of targeting both the kinase and scaffolding functions of IRAK4 to achieve a more comprehensive immunomodulation in chronic inflammatory diseases.

References

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promocell.com [promocell.com]

- 5. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 6. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mybiosource.com [mybiosource.com]

- 8. In Vitro Differentiation of Human PBMC Derived Monocytes into M1 or M2 Macrophages in a Serum-free and Xeno-free Cell Culture Media [sigmaaldrich.com]

- 9. Quantitative analysis of immune-mediated stimulation of tumor necrosis factor-alpha in macrophages measured at the level of mRNA and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function of IRAK4 in Innate Immune Responses: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical serine/threonine kinase in innate immunity. It details its structure, signaling pathways, dual functionality, and significance as a therapeutic target. This guide also includes detailed experimental protocols and quantitative data to support further research and development.

Introduction to IRAK4

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a central protein kinase that functions as a master regulator in the innate immune system.[1][2] It is indispensable for signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are crucial for recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses.[3][4] Upon activation, these pathways lead to the production of pro-inflammatory cytokines and chemokines, orchestrating the body's first line of defense against pathogens.[2][5]

Given its pivotal position, the dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[6][7] Consequently, IRAK4 has emerged as a highly attractive target for therapeutic intervention, with several small-molecule inhibitors and degraders currently in clinical development.[6][8] This guide explores the multifaceted role of IRAK4, from its molecular structure to its complex signaling functions and the methodologies used to study it.

IRAK4 Structure and Domains

IRAK4 is a 460-amino-acid protein kinase belonging to the serine/threonine kinase family.[1][3] Its structure is characterized by two primary functional domains: an N-terminal death domain (DD) and a C-terminal kinase domain (KD).[3][9]

-

Death Domain (DD): Located at the N-terminus, this domain is essential for homotypic protein-protein interactions. It mediates the recruitment of IRAK4 to the adaptor protein Myeloid Differentiation primary response 88 (MyD88), which is a critical step in forming the "Myddosome" signaling complex.[4][10]

-

Kinase Domain (KD): The C-terminal region houses the catalytic kinase activity.[3] This domain features a typical bilobed structure with an ATP-binding pocket situated between the N- and C-terminal lobes.[1][9] A unique feature of the IRAK family, including IRAK4, is the presence of a tyrosine residue as the "gatekeeper," which influences the shape of the ATP-binding site and is a key consideration for designing selective inhibitors.[1][11]

The IRAK4 Signaling Cascade

IRAK4 is the first and most critical kinase in the MyD88-dependent signaling pathway, which is activated by all TLRs (except TLR3) and the IL-1R family.[12][13]

Pathway Activation:

-

Ligand Recognition: TLRs or IL-1Rs bind to their specific ligands (e.g., LPS for TLR4, cytokines for IL-1R).[1]

-

Myddosome Formation: This binding event induces a conformational change, leading to the recruitment of the adaptor protein MyD88. MyD88 then uses its death domain to recruit IRAK4, forming a higher-order signaling complex known as the Myddosome.[4][14]

-

IRAK4 Activation: Within the Myddosome, IRAK4 becomes activated through autophosphorylation.[6]

-

Downstream Signaling: Activated IRAK4 then phosphorylates other IRAK family members, primarily IRAK1 and IRAK2.[12][15] This phosphorylation event causes IRAK1 to dissociate from the complex and interact with TNF Receptor-Associated Factor 6 (TRAF6), an E3 ubiquitin ligase.[16][17]

-

Activation of Transcription Factors: The IRAK1-TRAF6 complex activates downstream kinase cascades, including the TAK1-IKK axis and the mitogen-activated protein kinase (MAPK) pathways (JNK, p38).[18][19] This culminates in the activation of key transcription factors such as Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Interferon Regulatory Factor 5 (IRF5), which drive the expression of inflammatory genes.[14][18]

Dual Functions of IRAK4: Kinase Activity vs. Scaffolding

A significant body of research highlights that IRAK4 possesses dual functions: its intrinsic kinase activity and a kinase-independent scaffolding role.[4][18]

-

Kinase-Dependent Function: The catalytic activity of IRAK4 is essential for the robust production of most pro-inflammatory cytokines and chemokines.[12][13] Studies using kinase-inactive IRAK4 knock-in (KI) mice demonstrate that while IRAK4 protein is present, the absence of its kinase function leads to a dramatic reduction in cytokine secretion following TLR stimulation.[12][19] This kinase activity is particularly critical for activating IRF5 and for the stability of cytokine mRNA.[12][18]

-

Scaffolding Function: Even without its kinase activity, the IRAK4 protein acts as a crucial scaffold for the assembly of the Myddosome and the activation of certain downstream pathways.[4][16] In kinase-inactive models, the activation of NF-κB and some MAP kinases, although delayed or partial, is not completely abolished.[12][19] This indicates that the mere presence of IRAK4 is sufficient to bring signaling components into close proximity, allowing for a baseline level of signal transduction.[10][20] The IRAK4 scaffold is essential for integrating signals from both the MyD88 and TRIF adaptor proteins in the TLR4 response.[16][20]

Data Presentation: Impact of IRAK4 Kinase Inactivation

The following table summarizes quantitative data from studies on bone marrow-derived macrophages (BMDMs) from wild-type (WT), IRAK4 kinase-inactive (KI), and IRAK4 knockout (KO) mice, illustrating the differential requirements for IRAK4's kinase and scaffolding functions.

Table 1: Cytokine Production in Response to TLR Ligands

| Cell Type | TLR Ligand (Stimulant) | Cytokine | WT Response (pg/mL) | KI Response (% of WT) | KO Response (% of WT) | Reference |

|---|---|---|---|---|---|---|

| BMDMs | LPS (TLR4) | TNF-α | ~2500 | ~20% | <5% | [12][21] |

| BMDMs | LPS (TLR4) | IL-6 | ~15000 | ~30% | <2% | [12] |

| BMDMs | R848 (TLR7/8) | TNF-α | ~4000 | <10% | <5% | [12] |

| BMDMs | R848 (TLR7/8) | IL-6 | ~20000 | <10% | <2% | [12] |

| pDCs | CpG (TLR9) | IFN-α | ~8000 | <5% | <5% |[13] |

Data are approximated from published charts for illustrative purposes.

IRAK4 as a Therapeutic Target

The central role of IRAK4 in driving inflammation makes it a prime target for drug development in autoimmune diseases, inflammatory disorders, and cancer.[6][7] Overactivation of the TLR/IL-1R pathway contributes to the pathology of conditions like rheumatoid arthritis, lupus, and certain B-cell lymphomas where mutations in MyD88 lead to constitutive IRAK4 signaling.[2][7]

Therapeutic strategies include both small-molecule inhibitors that block the ATP-binding site of the kinase domain and proteolysis-targeting chimeras (PROTACs) that induce the complete degradation of the IRAK4 protein, thereby eliminating both its kinase and scaffolding functions.[4][6]

Table 2: Selected IRAK4 Inhibitors and Degraders in Development

| Compound Name | Mechanism | Company | Selected Indication(s) | Development Stage | Reference |

|---|---|---|---|---|---|

| Emavusertib (CA-4948) | Inhibitor | Curis | Hematologic Malignancies | Phase I/II | [6] |

| Zabedosertib (BAY 1834845) | Inhibitor | Bayer | Atopic Dermatitis, HS | Phase II (Terminated) | [4][6][22] |

| PF-06650833 | Inhibitor | Pfizer | Rheumatoid Arthritis, HS | Phase II | [4][6] |

| KT-474 (SAR444656) | PROTAC Degrader | Kymera / Sanofi | HS, Atopic Dermatitis | Phase II |[4][6] |

HS: Hidradenitis Suppurativa. Development stages are subject to change.

Key Experimental Methodologies

Investigating the function of IRAK4 requires a range of biochemical and cell-based assays. Below are detailed protocols for three fundamental techniques.

In Vitro IRAK4 Kinase Activity Assay

This assay measures the catalytic activity of IRAK4 by quantifying the phosphorylation of a substrate or the consumption of ATP. It is essential for screening potential inhibitors.

Protocol:

-

Reagent Preparation:

-

Prepare a 1x Kinase Assay Buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Brij-35).[23]

-

Dilute recombinant human IRAK4 enzyme to the desired concentration (e.g., 7.5 nM) in Kinase Assay Buffer.[23]

-

Prepare the substrate solution. A common generic substrate is Myelin Basic Protein (MBP) at 0.1 µg/µL.[23]

-

Prepare ATP solution at a concentration near its Km for IRAK4 (e.g., 10-20 µM).[23][24]

-

Prepare serial dilutions of the test inhibitor in DMSO, then dilute further in Kinase Assay Buffer. Ensure the final DMSO concentration does not exceed 1%.[25]

-

-

Assay Procedure (96-well plate format):

-

To each well, add 10 µL of the diluted test inhibitor or vehicle control (DMSO in buffer).

-

Add 20 µL of the IRAK4 enzyme/substrate mixture.

-

Incubate at room temperature for 10-15 minutes to allow inhibitor binding.

-